molecular formula C5H6N2O B123244 2-Amino-6-hydroxypyridine CAS No. 5154-00-7

2-Amino-6-hydroxypyridine

Cat. No.: B123244
CAS No.: 5154-00-7
M. Wt: 110.11 g/mol
InChI Key: DMIHQARPYPNHJD-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a hydroxyl group at the sixth position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-hydroxypyridine involves the reaction of 2-chloropyridine with ammonia under alkaline conditions. The reaction typically requires heating to facilitate the substitution of the chlorine atom with an amino group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxypyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various alkylated or halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxypyridine involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical and chemical processes . These interactions can influence enzyme activity, protein function, and other biological processes.

Comparison with Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 3-Amino-2-hydroxypyridine
  • 4-Amino-2-hydroxypyridine
  • 5-Amino-2-hydroxypyridine

Comparison: 2-Amino-6-hydroxypyridine is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This positioning affects its chemical reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

6-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIHQARPYPNHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965861
Record name 6-Imino-1,6-dihydropyridin-2-ol
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59315-47-8, 59315-50-3, 5154-00-7
Record name 6-Amino-2-pyridinol
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Record name 6-Aminopyridin-2-ol
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Record name 6-Amino-2(1H)-pyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 2-amino-6-hydroxypyridine in scientific research?

A1: Understanding the crystal structure of a molecule like this compound is crucial for various research applications. [] The arrangement of atoms within the crystal lattice, as revealed by X-ray diffraction studies, provides insights into the molecule's physical and chemical properties. [] This information can be further utilized in fields like drug design, where knowledge of a molecule's structure can be used to predict its interactions with biological targets. []

Q2: How can this compound be used as a starting material in organic synthesis?

A2: The paper "The Preparation of Some 2- and 3-Derivatives of 1,8-Naphthyridine from this compound" highlights the utility of this compound in synthesizing more complex molecules. [] While the abstract doesn't provide specific details, the title suggests that this compound can be chemically modified to produce derivatives of 1,8-naphthyridine, a heterocyclic compound with potential biological activity. [] This kind of research is essential for discovering new drugs and materials.

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